![molecular formula C20H18INO B15175955 1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide CAS No. 6276-50-2](/img/structure/B15175955.png)
1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 36402 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 36402 involves several steps, starting with the preparation of the necessary precursors. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations occur. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 36402 is scaled up from laboratory methods. This involves using larger reactors and more efficient processes to produce the compound in bulk. The industrial production methods focus on cost-effectiveness, safety, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 36402 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving NSC 36402 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes.
Major Products: The major products formed from the reactions of NSC 36402 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further applications or studies.
Wissenschaftliche Forschungsanwendungen
NSC 36402 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its use in drug development. In medicine, NSC 36402 is investigated for its therapeutic potential in treating different diseases. In industry, it is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 36402 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which are studied to understand the compound’s effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
NSC 36402 is compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds include those with similar chemical structures or functional groups. The comparison focuses on the differences in reactivity, stability, and applications, providing insights into why NSC 36402 may be preferred in certain contexts.
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some similarities with NSC 36402 but also have distinct properties that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
6276-50-2 |
|---|---|
Molekularformel |
C20H18INO |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
2-(4-methylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;iodide |
InChI |
InChI=1S/C20H18NO.HI/c1-16-11-13-21(14-12-16)15-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QCMPJMYRFJRWAB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


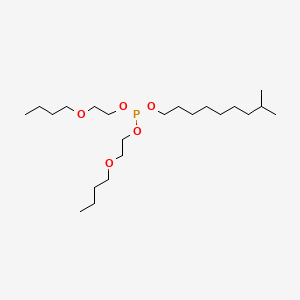
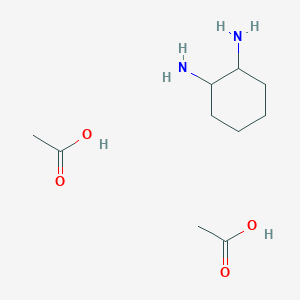
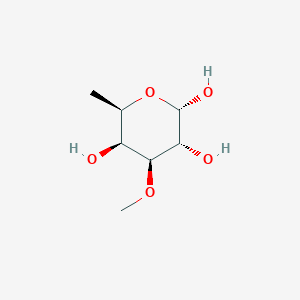




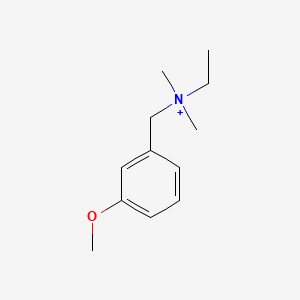
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
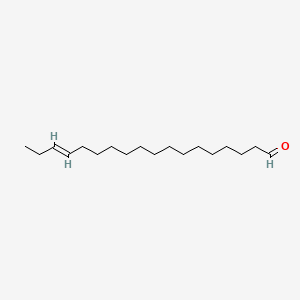
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)

![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)

